molecular formula C20H22N2O5S B3985387 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-hydroxyethyl)propanamide

2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-hydroxyethyl)propanamide

Cat. No.: B3985387
M. Wt: 402.5 g/mol
InChI Key: PTSWUJNZLIOELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-hydroxyethyl)propanamide is a structurally complex molecule featuring a chromen-4-one core (4-oxo-4H-chromene) substituted with an ethyl group at position 6, a 4-methylthiazole moiety at position 3, and a propanamide side chain at position 5.

Properties

IUPAC Name

2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxy-N-(2-hydroxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-4-13-7-14-17(8-16(13)27-12(3)19(25)21-5-6-23)26-9-15(18(14)24)20-22-11(2)10-28-20/h7-10,12,23H,4-6H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSWUJNZLIOELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C(=O)NCCO)OC=C(C2=O)C3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules reported in the literature, focusing on structural features, synthetic methodologies, and physicochemical properties.

Structural Features
Compound Name/Structure (Abbreviated) Core Structure Key Substituents/Functional Groups Reference
Target Compound Chromen-4-one 6-Ethyl, 3-(4-methylthiazole), 7-oxypropanamide with 2-hydroxyethyl -
N-(2-(substituted)-4-oxothiazolidin-3-yl) derivatives Chromen-2-one 7-oxyacetamide linked to 4-oxothiazolidin-3-yl ring; arylidene groups at thiazolidinone position
3-(Oxadiazole-thiazole)sulfanyl-N-phenylpropanamide 1,3,4-Oxadiazole Sulfanyl bridge between oxadiazole and propanamide; 2-amino-thiazole substituent
N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives Quinoxaline Diphenylquinoxaline core; acetamide side chain with thiouracil or benzimidazole derivatives

Key Observations :

  • The chromen-4-one core in the target compound differs from the chromen-2-one in and the quinoxaline in , which may alter electronic properties and intermolecular interactions.
  • The 4-methylthiazole substituent in the target compound contrasts with the thiazolidinone ring in and the oxadiazole-thiazole hybrid in . Thiazole derivatives are known for their metabolic stability, whereas thiazolidinones often exhibit conformational flexibility.

Key Observations :

  • Multi-step syntheses (e.g., ) highlight the complexity of integrating heterocycles like oxadiazole and thiazole, whereas the high yield in reflects efficient nucleophilic substitution under mild conditions.
Physicochemical Properties
Compound Type Melting Point (°C) Notable Functional Groups Affecting Properties Reference
Target Compound Not reported Hydroxyethyl group (solubility), thiazole (rigidity) -
Chromen-2-one derivatives () Not reported Thiazolidinone (polarity), acetamide (hydrogen bonding)
Quinoxaline derivatives () 230–232 Thiouracil/benzimidazole (planarity), diphenyl groups (hydrophobicity)

Key Observations :

  • The hydroxyethyl group in the target compound likely enhances aqueous solubility compared to the hydrophobic diphenylquinoxaline derivatives in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-hydroxyethyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-hydroxyethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.